molecular formula C8H6BrFO B1378040 3-Bromo-2-fluoro-4-methylbenzaldehyde CAS No. 1373223-13-2

3-Bromo-2-fluoro-4-methylbenzaldehyde

Cat. No.: B1378040
CAS No.: 1373223-13-2
M. Wt: 217.03 g/mol
InChI Key: AZBJQXQTTQMVIT-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-methylbenzaldehyde: is an organic compound with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-4-methylbenzaldehyde typically involves the bromination and fluorination of 4-methylbenzaldehyde. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-2-fluoro-4-methylbenzaldehyde is utilized in various scientific research applications, including:

Comparison with Similar Compounds

    3-Bromo-4-methylbenzaldehyde: Lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions.

    2-Bromo-4-methylbenzaldehyde: The bromine atom is positioned differently, affecting its reactivity and steric properties.

    3-Fluoro-4-methylbenzaldehyde: Lacks the bromine atom, which influences its electrophilic properties.

Uniqueness: 3-Bromo-2-fluoro-4-methylbenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for a broader range of synthetic applications compared to its analogs .

Properties

IUPAC Name

3-bromo-2-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-3-6(4-11)8(10)7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBJQXQTTQMVIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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